REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[N:15]3[CH:16]=[N:17][CH:18]=[C:14]3[CH2:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)(=O)[NH2:2].P(Cl)(Cl)([Cl:21])=O>C(Cl)(Cl)Cl>[ClH:21].[C:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[N:15]3[CH:16]=[N:17][CH:18]=[C:14]3[CH2:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1)#[N:2] |f:3.4|
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Name
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5-(p-carbamoylphenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
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Quantity
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1.13 g
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Type
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reactant
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Smiles
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C(N)(=O)C1=CC=C(C=C1)C1CCCC=2N1C=NC2
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Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
|
Details
|
evaporated with toluene
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Type
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DISSOLUTION
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Details
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The resulting oil is redissolved in 30 ml of methylene chloride
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Type
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TEMPERATURE
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Details
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cooled to 0°
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Type
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ADDITION
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Details
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30 ml of an ice-cold solution of 50% ammonium hydroxide solution is added
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Type
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CUSTOM
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Details
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The organic phase is separated
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil
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Type
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FILTRATION
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Details
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Filtration through 20 g of silica with ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
Cl.C(#N)C1=CC=C(C=C1)C1CCCC=2N1C=NC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |